molecular formula C10H7ClO5 B300320 2-(2-Chlorophenoxy)-2-butenedioic acid

2-(2-Chlorophenoxy)-2-butenedioic acid

Cat. No.: B300320
M. Wt: 242.61 g/mol
InChI Key: PGNXFAPJRFCCPP-YVMONPNESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Chlorophenoxy)-2-butenedioic acid is a chlorinated aromatic compound featuring a phenoxy group substituted with chlorine at the ortho position, conjugated to a butenedioic acid moiety. This structure imparts unique physicochemical properties, such as enhanced acidity due to the electron-withdrawing effects of the chlorine atom and the diacid system. For instance, the synthesis of 2-(2-Chlorophenoxy)benzoic acid hydrazide involves refluxing with methanol and sulfuric acid, followed by alkaline extraction . Such methods may be adaptable for 2-butenedioic acid derivatives, though optimization for stability of the conjugated diacid system would be critical.

The compound’s applications are likely aligned with research in agrochemicals or pharmaceuticals, given the bioactivity of chlorophenoxy derivatives (e.g., herbicidal or enzyme-inhibitory properties). However, specific data on its uses require further exploration.

Properties

Molecular Formula

C10H7ClO5

Molecular Weight

242.61 g/mol

IUPAC Name

(Z)-2-(2-chlorophenoxy)but-2-enedioic acid

InChI

InChI=1S/C10H7ClO5/c11-6-3-1-2-4-7(6)16-8(10(14)15)5-9(12)13/h1-5H,(H,12,13)(H,14,15)/b8-5-

InChI Key

PGNXFAPJRFCCPP-YVMONPNESA-N

SMILES

C1=CC=C(C(=C1)OC(=CC(=O)O)C(=O)O)Cl

Isomeric SMILES

C1=CC=C(C(=C1)O/C(=C\C(=O)O)/C(=O)O)Cl

Canonical SMILES

C1=CC=C(C(=C1)OC(=CC(=O)O)C(=O)O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Comparison of 2-(2-Chlorophenoxy)-2-butenedioic Acid and Analogs

Compound Name Molecular Formula Key Functional Groups Substituent Pattern
This compound C₁₀H₇ClO₅ Chlorophenoxy, conjugated diacid Ortho-Cl on phenoxy, diacid chain
2-(2-Chlorophenoxy)benzoic acid C₁₃H₉ClO₃ Chlorophenoxy, carboxylic acid Ortho-Cl on phenoxy, benzoic acid
2-(2,4,6-Trichlorophenoxy)acetic acid C₈H₅Cl₃O₃ Trichlorophenoxy, acetic acid Tri-Cl on phenoxy, acetic acid
Benzilic acid (2-Hydroxy-2,2-diphenylacetic acid) C₁₄H₁₂O₃ Hydroxyl, diphenyl, carboxylic acid Two phenyl groups at C2, hydroxyl

Key Observations :

  • The chlorophenoxy group is common in all analogs except benzilic acid, which features diphenylhydroxyacetic acid. The chlorine substituent enhances electrophilicity and stability compared to non-halogenated analogs.
  • The butenedioic acid moiety in the target compound introduces a conjugated diacid system, which may increase acidity (lower pKa) compared to monocarboxylic acids like acetic or benzoic acid derivatives.

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